1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 67307-54-4
VCID: VC17308891
InChI: InChI=1S/C17H14N2O2/c1-13-12-16(20)19(15-10-6-3-7-11-15)18(13)17(21)14-8-4-2-5-9-14/h2-12H,1H3
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

CAS No.: 67307-54-4

Cat. No.: VC17308891

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one - 67307-54-4

Specification

CAS No. 67307-54-4
Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 1-benzoyl-5-methyl-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C17H14N2O2/c1-13-12-16(20)19(15-10-6-3-7-11-15)18(13)17(21)14-8-4-2-5-9-14/h2-12H,1H3
Standard InChI Key HYVVRRUGJGJMDZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

1-Benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one belongs to the pyrazolone family, featuring a five-membered ring with two nitrogen atoms at positions 1 and 2. The benzoyl group (C₆H₅CO-) is attached to position 4, while a methyl group occupies position 5 and a phenyl ring is bonded to position 2 . The IUPAC name reflects this substitution pattern, and the SMILES notation (Cc1[nH]n(c(=O)c1C(=O)c1ccccc1)c1ccccc1) further clarifies the connectivity .

Physicochemical Data

Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₂O₂
Molecular Weight278.305 g/mol
Density1.2±0.1 g/cm³
Melting Point90–92°C
Boiling Point415.2±55.0°C at 760 mmHg
Flash Point204.9±31.5°C
LogP (Partition Coefficient)3.10

The compound’s relatively high logP value indicates significant hydrophobicity, which influences its solubility and pharmacokinetic behavior .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Pyrazolone Formation: Cyclization of 3-nitrophenylhydrazine with ethyl acetoacetate (EAA) under reflux in ethanol yields 5-methyl-2-(3-nitrophenyl)-1,2-dihydropyrazol-3-one .

  • Benzoylation: The pyrazolone intermediate reacts with benzoyl chloride in dioxane in the presence of calcium hydroxide (Ca(OH)₂) as a base. The reaction proceeds via nucleophilic acyl substitution, affording the title compound in 76% yield .

The synthetic pathway can be represented as:

3-Nitrophenylhydrazine+EAAEtOH, refluxPyrazolone IntermediateCa(OH)₂Benzoyl Chloride1-Benzoyl-5-Methyl-2-Phenyl-1H-Pyrazol-3(2H)-One\text{3-Nitrophenylhydrazine} + \text{EAA} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazolone Intermediate} \xrightarrow[\text{Ca(OH)₂}]{\text{Benzoyl Chloride}} \text{1-Benzoyl-5-Methyl-2-Phenyl-1H-Pyrazol-3(2H)-One}

Reaction Optimization

Key parameters influencing yield include:

  • Solvent Choice: Dioxane outperforms polar aprotic solvents due to better solubility of intermediates .

  • Temperature: Reflux conditions (80–100°C) are critical for complete benzoylation .

  • Stoichiometry: A 2:1 molar ratio of benzoyl chloride to pyrazolone minimizes side reactions .

Structural and Tautomeric Behavior

Tautomerism in Solution and Solid State

The compound exhibits keto-enol tautomerism, existing predominantly as the 1H-pyrazol-3-ol form in nonpolar solvents (e.g., CDCl₃) and as monomers in DMSO-d₆ . X-ray crystallography confirms dimerization via intermolecular hydrogen bonds in the solid state (Figure 1) :

Dimer Structure: O-HN and N-HO interactions (2.8–3.0 A˚)[3]\text{Dimer Structure: } \text{O-H} \cdots \text{N} \text{ and } \text{N-H} \cdots \text{O} \text{ interactions (2.8–3.0 Å)}[3]

Spectroscopic Evidence

1H NMR (CDCl₃):

  • δ 12.16 (br s, 1H, OH)

  • δ 7.67 (d, J = 2.6 Hz, 1H, pyrazole H-5)

  • δ 5.92 (d, J = 2.6 Hz, 1H, pyrazole H-4)

13C NMR (CDCl₃):

  • δ 164.0 (C=O, benzoyl)

  • δ 139.4 (C-1, phenyl)

  • δ 95.9 (C-4, pyrazole)

15N NMR:

  • δ 243.1 (N-2)

  • δ 192.6 (N-1)

The downfield shift of the OH proton (δ 12.16) and the absence of NH signals confirm the enolic form in CDCl₃ .

Biological Activity and Applications

Derivative SubstituentZone of Inhibition (mm)
4-Fluorophenyl19–21 (vs. S. aureus, E. coli)
3-Chlorophenyl17–22 (vs. P. aeruginosa)
Parent Compound (Analog)Comparable to ciprofloxacin

Mechanistically, the benzoyl group enhances membrane permeability, while the pyrazole core disrupts microbial enzymatic processes .

Industrial Applications

  • Coordination Chemistry: The compound serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis .

  • Pharmaceutical Intermediates: It is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

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